Galactoflavine

Übersicht

Beschreibung

Galactoflavine, also known as this compound, is a useful research compound. Its molecular formula is C18H22N4O7 and its molecular weight is 406.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probe for Imaging

Galactoflavine exhibits notable fluorescent properties, making it a valuable tool in biological and chemical imaging. Its ability to fluoresce under specific conditions allows researchers to visualize cellular processes and molecular interactions in real-time.

Case Study: Imaging Applications

- Study Objective : To evaluate the effectiveness of this compound as a fluorescent probe.

- Methodology : Researchers utilized this compound in live-cell imaging to track metabolic processes.

- Results : The study demonstrated that this compound provided clear imaging of cellular structures, confirming its utility in biological research.

Therapeutic Agent for Riboflavin Deficiency

Research has indicated that this compound may serve as a therapeutic agent for conditions related to riboflavin deficiency. Its role in modulating riboflavin metabolism can have implications for treating related disorders.

Case Study: Therapeutic Potential

- Study Objective : To assess the therapeutic effects of this compound in riboflavin-deficient models.

- Methodology : Animal models were administered this compound to observe physiological responses.

- Results : The findings suggested that this compound could alleviate symptoms associated with riboflavin deficiency, such as anemia and nerve fiber degeneration.

Interaction with Riboflavin Enzymes and Coenzymes

This compound influences the activity of riboflavin-containing enzymes and coenzymes, affecting metabolic pathways in various tissues, particularly the liver and kidneys.

Data Table: Enzyme Activity Modulation

| Enzyme Type | Effect of this compound | Reference |

|---|---|---|

| Flavin Mononucleotide | Inhibition | |

| Flavin Adenine Dinucleotide | Modulation | |

| Dehydrogenases | Decreased activity |

Microencapsulation of Riboflavin

In biopolymer technology, this compound has been utilized for the microencapsulation of riboflavin, enhancing its stability and functional properties during storage and application.

Case Study: Microencapsulation Techniques

- Study Objective : To investigate the microencapsulation process using this compound.

- Methodology : Various biopolymers were tested for their ability to encapsulate riboflavin with this compound.

- Results : The study found that microencapsulation improved riboflavin's stability, making it more effective in dietary supplements.

Induction of Riboflavin Deficiency in Research

This compound has been studied for its role in inducing riboflavin deficiency in animal models, providing insights into the physiological effects of such deficiencies.

Case Study: Developmental Anomalies

- Study Objective : To explore the effects of this compound-induced riboflavin deficiency on embryonic development.

- Methodology : Pregnant rats were fed this compound to assess developmental outcomes in offspring.

- Results : The study reported significant congenital anomalies, including skeletal deformities and hydrocephalus, highlighting the critical role of riboflavin in development .

Eigenschaften

IUPAC Name |

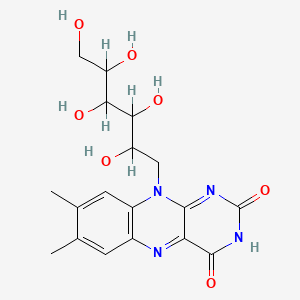

7,8-dimethyl-10-(2,3,4,5,6-pentahydroxyhexyl)benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPADDAUXKBBASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949127 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33210-88-7, 303-60-6, 26263-31-0 | |

| Record name | Sorboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033210887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactoflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.